molecular formula C4H6N4O B134706 2,4-Diamino-6-hydroxypyrimidine CAS No. 143504-99-8

2,4-Diamino-6-hydroxypyrimidine

Cat. No. B134706
M. Wt: 126.12 g/mol
InChI Key: SWELIMKTDYHAOY-UHFFFAOYSA-N
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Description

2,4-Diamino-6-hydroxypyrimidine is a chemical compound that has been studied for various applications, including its potential as an antiviral and antibacterial agent, as well as its role in corrosion inhibition. The compound has been modified in various ways to enhance its biological activity or to tailor its physical and chemical properties for specific applications .

Synthesis Analysis

The synthesis of 2,4-diamino-6-hydroxypyrimidine derivatives involves several methods, including C5-alkylation and cyclization to introduce different substituents at the 5-position of the pyrimidine ring. For instance, the synthesis of antiviral agents involved alkylation with diisopropoxyphosphoryl methoxyethyl tosylate, followed by separation of regioisomers and conversion to free phosphonic acids . Another approach involved the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with tetrahydroquinolines in acidic medium to produce antibacterial agents . Additionally, the preparation of 2,5-diamino-4,6-dihydroxypyrimidine from diethyl malonate and guanidine hydrochloride through cyclization, nitration, reduction, and acid reaction has been reported .

Molecular Structure Analysis

The molecular structure of 2,4-diamino-6-hydroxypyrimidine derivatives has been explored through crystallography. For example, the crystal structures of lipophilic antifolates with alkyl chains of varying lengths have been determined, revealing different conformations and packing arrangements . The interplay of molecular, molecular-electronic, and supramolecular structures has been studied in symmetrically 4,6-disubstituted 2-aminopyrimidines, with a focus on charge-assisted hydrogen bonding and other intermolecular interactions .

Chemical Reactions Analysis

2,4-Diamino-6-hydroxypyrimidine derivatives undergo various chemical reactions, including alkylation, bromination, chlorination, and iodination, to yield different functionalized compounds. For instance, reaction with elemental bromine, N-chloro-, or N-iodosuccinimide produced 5-halo derivatives, which were then deprotected to afford the corresponding 2,4-diamino-5-halo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines . These reactions are crucial for the development of compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-diamino-6-hydroxypyrimidine derivatives have been investigated in various studies. For example, the corrosion inhibition properties of 2,4-diamino-6-hydroxypyrimidine for mild steel in HCl medium were examined using potentiodynamic measurements, linear polarization resistance, and electrochemical experiments, revealing that the compound's effectiveness is directly related to its concentration . Quantum chemical calculations have been used to elucidate the electronic features associated with the experimental inhibition productivities . Additionally, the safety evaluation of 2,4-diamino-6-hydroxypyrimidine for use in food contact materials has been conducted, concluding that there is no safety concern for the consumer under specified conditions .

Scientific Research Applications

Food Contact Materials Safety

  • 2,4-Diamino-6-hydroxypyrimidine has been assessed for safety in food contact materials. It is considered safe when used in rigid poly(vinyl chloride) (PVC) in contact with non-acidic and non-alcoholic aqueous food, with a migration limit of up to 5 mg/kg food (Flavourings, 2009).

Corrosion Inhibition

  • This compound has been studied as a corrosion inhibitor for mild steel in hydrochloric acid medium. It shows effective corrosion inhibition, with the effectiveness directly related to its concentration (Yıldız, 2018).

Microbial Growth Inhibition

  • 2,4-Diamino-6-hydroxypyrimidine derivatives have shown inhibitory action on the growth of various microorganisms such as Streptococcus faecalis and Escherichia coli (Roy, Ghosh, & Guha, 1961).

Antiviral Activity

  • Derivatives of 2,4-Diamino-6-hydroxypyrimidine demonstrate antiviral activity against herpes viruses, retroviruses, and human immunodeficiency virus (Holý et al., 2002).

Spectroscopy and Quantum Mechanics

GTP Cyclohydrolase I Inhibition

  • 2,4-Diamino-6-hydroxypyrimidine inhibits GTP cyclohydrolase I, impacting the synthesis of tetrahydrobiopterin, a cofactor in various enzymatic processes (Xie, Smith, & Gross, 1998).

Electrosynthesis

  • The compound is used in electrochemical synthesis of pyrimido[4,5-b]indoles, highlighting its utility in novel synthetic methods (Shabani‐Nooshabadi, Moradian, & Dadkhah-Tehrani, 2017).

Tetrahydrobiopterin Deficiency Model

  • It has been used in animal models to study tetrahydrobiopterin deficiency, providing insights into metabolic and neurological disorders (Nakajima et al., 1991).

Safety And Hazards

2,4-Diamino-6-hydroxypyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,4-diamino-1H-pyrimidin-6-one
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InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)
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InChI Key

SWELIMKTDYHAOY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(N=C(NC1=O)N)N
Source PubChem
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Molecular Formula

C4H6N4O
Record name 2,4-diamino-6-hydroxypyrimidine
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Related CAS

58470-85-2 (sulfate)
Record name 2-Aminoisocytosine
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DSSTOX Substance ID

DTXSID4049038
Record name 2,4-Diamino-6-hydroxypyrimidine
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Molecular Weight

126.12 g/mol
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Physical Description

Solid
Record name 2,4-Diamino-6-hydroxypyrimidine
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Product Name

2,4-Diamino-6-hydroxypyrimidine

CAS RN

100643-27-4, 56-06-4, 143504-99-8
Record name 2,6-Diamino-4-pyrimidinol
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Record name 4(3H)-Pyrimidinone, 2,6-diamino-
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Record name 2,6-diamino-1H-pyrimidin-4-one
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Record name 2,4-Diamino-6-hydroxypyrimidine
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Melting Point

286 °C
Record name 2,4-Diamino-6-hydroxypyrimidine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
R Yıldız - Ionics, 2019 - Springer
2,4-Diamino-6-hydroxypyrimidine (2D6H) was examined as corrosion inhibitor of mild steel (MS) in 0.1 M HCl using potentiodynamic measurements, linear polarization resistance (LPR)…
Number of citations: 54 link.springer.com
M Kamacı, İ Kaya - Journal of fluorescence, 2015 - Springer
A novel poly(azomethine-urethane)-based 2,4-diamino-6-hydroxyprimidine was synthesized with chemical reaction and it designed as fluorescence probe for determination of Cu 2+ in …
Number of citations: 20 link.springer.com
MA Kolinsky, SS Gross - Journal of Biological Chemistry, 2004 - ASBMB
Inhibition of GTP cyclohydrolase I (GTPCH) has been used as a selective tool to assess the role of de novo synthesis of (6R)-5,6,7,8-tetrahydro-l-biopterin (BH4) in a biological system. …
Number of citations: 60 www.jbc.org
MK Subramanian, PM Anbarasan… - Spectrochimica Acta Part …, 2009 - Elsevier
Quantum mechanical calculations of energies, geometries and vibrational wavenumbers of 2,4-diamino-6-hydroxypyrimidine (2,4DA6HP) were carried out by using ab initio HF and …
Number of citations: 31 www.sciencedirect.com
L Xie, JA Smith, SS Gross - Journal of Biological Chemistry, 1998 - ASBMB
2,4-Diamino-6-hydroxypyrimidine (DAHP) is considered to be a selective and direct-acting inhibitor of GTP cyclohydrolase I (GTPCH), the first and rate-limiting enzyme in the pathway …
Number of citations: 57 www.jbc.org
K Ikemoto, T Matsumoto, M Ohtsuki, M Itoh… - … et Biophysica Acta (BBA …, 2008 - Elsevier
2,4-Diamino-6-hydroxypyrimidine (DAHP) is considered a specific inhibitor of BH 4 biosynthesis and is widely used in order to elucidate the possible biological function of BH 4 in …
Number of citations: 10 www.sciencedirect.com
GB Elion, GH Hitchings - Journal of the American Chemical …, 1952 - ACS Publications
The “/3-dihydroxanthopterin,” previously obtained by the cyclization of 5-chloroacetamido-2, 4-diamino-6-hydroxypyrimi-dine, and assigned the 7, 8-dihydroxanthopterinstructure, has …
Number of citations: 25 pubs.acs.org
C Bogdan, E Werner, S Stenger, H Wachter… - FEBS …, 1995 - Wiley Online Library
2,4‐diamino‐6‐hydroxy‐pyrimidine (DAHP), an inhibitor of GTP cyclohydrolase I, blocks the synthesis of tetrahydrobiopterin (BH 4 ), which is a known cofactor of inducible nitric oxide …
Number of citations: 43 febs.onlinelibrary.wiley.com
N Suleiman Gwaram, H Khaledi… - … Section E: Structure …, 2010 - scripts.iucr.org
In the crystal structure of the title compound, C4H7N4O+·Cl−·2H2O, adjacent cations are connected to one another through N—H⋯O hydrogen bonds, forming infinite chains along the b …
Number of citations: 2 scripts.iucr.org
YJ Sung, JH Hotchkiss, RR Dieteri - International journal of …, 1994 - Elsevier
Biosynthesis of nitric oxide (·NO) from L-arginine by nitric oxide synthase (NOS) represents a major cytotoxic effector function of macrophages. It has been shown that most mammalian …
Number of citations: 14 www.sciencedirect.com

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